molecular formula C21H24N2O2S B4196633 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone

2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone

Cat. No. B4196633
M. Wt: 368.5 g/mol
InChI Key: AKIWTQYMURBKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone, also known as AOAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. AOAQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone is not fully understood. However, studies suggest that 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been shown to exert several biochemical and physiological effects. For instance, 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis. 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone in lab experiments is its high yield and purity, making it a suitable candidate for further studies. However, one limitation of using 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone. One potential direction is the investigation of its potential use in combination with other anticancer agents to enhance its antitumor activity. Another direction is the exploration of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone and its potential side effects.

Scientific Research Applications

2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. Several studies have shown that 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone exhibits significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-23-19(25)16-4-2-3-5-17(16)22-20(23)26-12-18(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIWTQYMURBKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-3-methyl-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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